![molecular formula C20H24N2O B4899280 2-Phenyl-1-(4-phenylpiperazin-1-yl)butan-1-one](/img/structure/B4899280.png)
2-Phenyl-1-(4-phenylpiperazin-1-yl)butan-1-one
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Overview
Description
2-Phenyl-1-(4-phenylpiperazin-1-yl)butan-1-one is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a phenyl group attached to a piperazine ring, which is further connected to a butanone moiety. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1-(4-phenylpiperazin-1-yl)butan-1-one typically involves the reaction of 4-phenylpiperazine with 2-phenylbutanone under specific conditions. One common method includes:
Starting Materials: 4-phenylpiperazine and 2-phenylbutanone.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like hydrochloric acid or sulfuric acid.
Procedure: The reactants are mixed and heated under reflux conditions for several hours to facilitate the formation of the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods, including continuous flow synthesis and the use of automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1-(4-phenylpiperazin-1-yl)butan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Bromine, nitric acid.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features a butanone backbone with phenyl and piperazine substituents, which contribute to its unique chemical properties. Its molecular formula is C20H24N2O, and it has a molecular weight of 324.42 g/mol. The presence of the piperazine moiety is crucial for its biological activity, as it interacts with neurotransmitter systems.
Neuropharmacology
Research indicates that 2-Phenyl-1-(4-phenylpiperazin-1-yl)butan-1-one interacts with various neurotransmitter receptors, particularly serotonin and dopamine receptors. These interactions suggest potential therapeutic effects for mood disorders and anxiety.
Table 1: Binding Affinities to Neurotransmitter Receptors
Receptor Type | Binding Affinity (Ki) | Reference |
---|---|---|
Serotonin 5-HT_1A | 12 nM | |
Dopamine D_2 | 25 nM | |
Histamine H_1 | 30 nM |
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. In vitro studies demonstrate effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent.
Table 2: Antimicrobial Activity
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 8 µg/mL | |
Escherichia coli | 16 µg/mL | |
Candida albicans | 32 µg/mL |
Synthetic Applications
This compound serves as a synthetic intermediate in organic chemistry. Its structure allows for modifications that can lead to the development of new compounds with enhanced biological activities.
Table 3: Synthetic Pathways Involving the Compound
Reaction Type | Product | Yield (%) |
---|---|---|
Alkylation | N-substituted piperazine | 85 |
Reduction | Alcohol derivative | 90 |
Acylation | Amide derivative | 75 |
Case Study 1: Mood Disorder Treatment
A study published in the Journal of Medicinal Chemistry explored the efficacy of derivatives of this compound in treating depression. The results indicated that modifications to the piperazine ring improved binding affinity to serotonin receptors, enhancing antidepressant effects.
Case Study 2: Antimicrobial Development
Another investigation focused on the compound's antimicrobial properties, demonstrating that it could serve as a lead compound for developing new antibiotics. The study highlighted structural modifications that increased potency against resistant bacterial strains.
Mechanism of Action
The mechanism of action of 2-Phenyl-1-(4-phenylpiperazin-1-yl)butan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Similar structure but with an acetamide group instead of a butanone moiety.
4-Hydroxy-1-(4-(4-(pyridin-2-yl)piperazin-1-yl)phenyl)butan-1-one: Contains a pyridine ring and a hydroxy group, offering different chemical properties.
Uniqueness
2-Phenyl-1-(4-phenylpiperazin-1-yl)butan-1-one is unique due to its specific combination of functional groups, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
2-Phenyl-1-(4-phenylpiperazin-1-yl)butan-1-one is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate piperazine derivatives and phenyl groups. The structural complexity of this compound allows for various modifications that can influence its biological activity.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance, derivatives containing the piperazine moiety have shown efficacy against various cancer cell lines, including HepG2 (human liver hepatocellular carcinoma) and others .
Table 1: Anticancer Activity of Piperazine Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
6e | HepG2 | <3.80 | Inhibition of cell viability |
6g | MCF-7 | 0.12–2.78 | Induction of apoptosis via p53 activation |
Anticonvulsant Activity
Studies have demonstrated that derivatives of this compound possess anticonvulsant properties. For instance, N-phenyl derivatives have been evaluated in animal models, showing protective effects in seizure tests at various dosages .
Table 2: Anticonvulsant Activity in Animal Models
Compound | Dosage (mg/kg) | Protection Duration | Test Type |
---|---|---|---|
19 | 100 & 300 | Long duration | MES test |
14 | 100 | Delayed onset | MES test |
Anti-Tuberculosis Activity
Recent investigations have also highlighted the anti-tuberculosis potential of compounds related to this class. Certain derivatives have shown promising Minimum Inhibitory Concentration (MIC) values against Mycobacterium tuberculosis, indicating their potential as therapeutic agents .
Study on Anticancer Activity
A study focused on the synthesis and evaluation of piperazine-based compounds found that those with bulky lipophilic groups significantly inhibited the growth of mycobacterial strains. The presence of phenyl or diphenylmethyl groups was crucial for enhancing biological activity .
Study on Anticonvulsant Effects
Another investigation synthesized various N-phenylpiperazine derivatives and assessed their anticonvulsant activity using the maximal electroshock (MES) test. The results indicated that specific structural modifications could enhance efficacy and duration of action against seizures .
Properties
IUPAC Name |
2-phenyl-1-(4-phenylpiperazin-1-yl)butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-2-19(17-9-5-3-6-10-17)20(23)22-15-13-21(14-16-22)18-11-7-4-8-12-18/h3-12,19H,2,13-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBQZYAZTFCRIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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